molecular formula C20H21N3O5 B11074077 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide

4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide

Cat. No.: B11074077
M. Wt: 383.4 g/mol
InChI Key: QYOHXTUZIJPPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methyl-5-(morpholine-4-carbonyl)aniline to introduce the nitro group. This is followed by an amide coupling reaction with 4-methylbenzoic acid under conditions that facilitate the formation of the benzamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and enhance the efficiency of the process. Additionally, the use of automated synthesis platforms can streamline the production and ensure consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Reduction: 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-aminophenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methylbenzoic acid and 2-methyl-5-(morpholine-4-carbonyl)-3-nitroaniline.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the nitro group and the morpholine ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzamide core provides a scaffold that can be further modified to optimize interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-aminophenyl]benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-chlorophenyl]benzamide: A derivative with a chloro group instead of a nitro group.

    4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-methoxyphenyl]benzamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness

The uniqueness of 4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The nitro group is a versatile moiety that can undergo various transformations, while the morpholine ring enhances solubility and bioavailability. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide

InChI

InChI=1S/C20H21N3O5/c1-13-3-5-15(6-4-13)19(24)21-17-11-16(12-18(14(17)2)23(26)27)20(25)22-7-9-28-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

QYOHXTUZIJPPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC(=C2)C(=O)N3CCOCC3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.